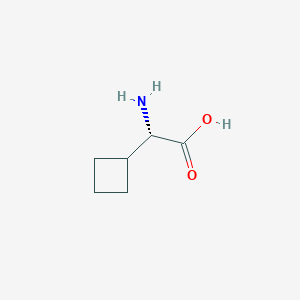
2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid, or DMPPC, is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is structurally similar to other pyrrole compounds, and has been found to have unique properties that make it a useful tool for laboratory experiments.
Applications De Recherche Scientifique
DMPPC has been studied for its potential applications in scientific research. It has been found to have unique properties that make it useful as a tool for laboratory experiments. For example, it has been used to study the effects of protein-ligand interactions, as well as the effects of small molecules on proteins. Additionally, it has been used to study the mechanisms of drug action, as well as the effects of drugs on biological systems.
Mécanisme D'action
The mechanism of action of DMPPC is not fully understood, but it is believed to involve the binding of the compound to certain proteins or receptors. This binding is thought to alter the structure and/or function of the proteins or receptors, which in turn can lead to changes in the biochemical and physiological processes that are regulated by the proteins or receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPPC are not fully understood, but it is believed to have an effect on certain biochemical and physiological processes. For example, it has been shown to affect the expression of certain genes, as well as the activity of certain enzymes. Additionally, it has been found to have an effect on the metabolism of certain compounds, as well as the transport of certain molecules across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMPPC in laboratory experiments is that it has a relatively low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and easy to obtain, making it an attractive option for researchers. However, there are some limitations to using DMPPC in laboratory experiments. For example, it is not very soluble in aqueous solutions, making it difficult to work with in some experiments. Additionally, the mechanism of action of DMPPC is not fully understood, making it difficult to predict its effects in certain experiments.
Orientations Futures
The future of DMPPC research is promising, as there are many potential applications for the compound. For example, it could be used to study the effects of small molecules on proteins and the mechanisms of drug action. Additionally, it could be used to study the effects of drugs on biological systems, as well as to study the effects of protein-ligand interactions. Additionally, it could be used to study the effects of small molecules on gene expression and enzyme activity. Finally, it could be used to study the transport of certain molecules across cell membranes.
Propriétés
IUPAC Name |
2,5-dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-10-15(17(21)22)13(2)20(12)14-6-7-16(18-11-14)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAGQYKWXLVTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=C(C=C2)N3CCCCC3)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387211.png)
![3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide](/img/structure/B1387213.png)








![Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate](/img/structure/B1387230.png)